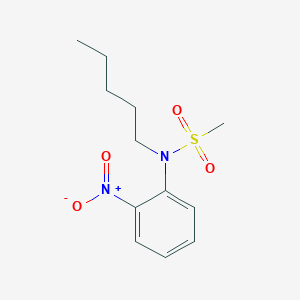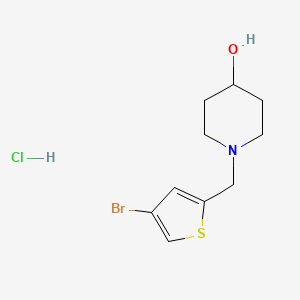
6-(Trifluoromethyl)piperidine-3-carboxylic acid HCl
描述
“6-(Trifluoromethyl)piperidine-3-carboxylic acid HCl” is a chemical compound with the CAS Number: 2007916-57-4 . It has a molecular weight of 233.62 and its IUPAC name is 6-(trifluoromethyl)piperidine-3-carboxylic acid hydrochloride . It is a light-green to brown solid and is used in scientific research, particularly in the fields of organic synthesis, drug discovery, and materials science.
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H10F3NO2.ClH/c8-7(9,10)5-2-1-4(3-11-5)6(12)13;/h4-5,11H,1-3H2,(H,12,13);1H . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
This compound has a storage temperature of 2-8°C . and is shipped at normal temperature .科学研究应用
6-(Trifluoromethyl)piperidine-3-carboxylic acid HCl has been studied extensively for its potential use in drug discovery and development. It has been shown to have activity against a variety of targets, including ion channels, receptors, and enzymes. This compound has also been used as a building block for the synthesis of other compounds with improved potency and selectivity. Additionally, this compound has been used as a tool to study the function of certain proteins and pathways in the body.
作用机制
6-(Trifluoromethyl)piperidine-3-carboxylic acid HCl is believed to exert its biological effects by binding to specific targets in the body. The trifluoromethyl group on this compound enhances its binding affinity and selectivity for these targets. This compound has been shown to interact with a variety of proteins, including voltage-gated ion channels, G protein-coupled receptors, and enzymes. The exact mechanism of action of this compound varies depending on the specific target it binds to.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in the body. It has been shown to modulate ion channels, which can affect the electrical activity of cells. This compound has also been shown to affect neurotransmitter release and uptake, which can impact neuronal signaling. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects.
实验室实验的优点和局限性
One advantage of using 6-(Trifluoromethyl)piperidine-3-carboxylic acid HCl in lab experiments is its high potency and selectivity for specific targets. This allows researchers to study the function of these targets in a more precise manner. Additionally, this compound is relatively easy to synthesize and has a good yield. However, one limitation of using this compound is its potential for off-target effects. The trifluoromethyl group on this compound can enhance its binding affinity for unintended targets, which can complicate data interpretation.
未来方向
There are many potential future directions for research involving 6-(Trifluoromethyl)piperidine-3-carboxylic acid HCl. One area of interest is the development of this compound-based drugs for the treatment of various diseases, such as pain, inflammation, and neurological disorders. Additionally, this compound could be used as a tool to study the function of ion channels and other proteins in the body. Further research is also needed to better understand the potential off-target effects of this compound and how to mitigate them. Overall, this compound has the potential to be a valuable tool in scientific research and drug discovery.
安全和危害
The safety information for this compound includes several hazard statements: H302, H315, H320, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause eye irritation, and may cause respiratory irritation . The precautionary statements include P264, P270, P301+P312, P330 , which provide guidance on how to handle the compound safely.
属性
IUPAC Name |
6-(trifluoromethyl)piperidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO2.ClH/c8-7(9,10)5-2-1-4(3-11-5)6(12)13;/h4-5,11H,1-3H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIOQBODVJXPJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NCC1C(=O)O)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2007916-57-4 | |
| Record name | 3-Piperidinecarboxylic acid, 6-(trifluoromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2007916-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




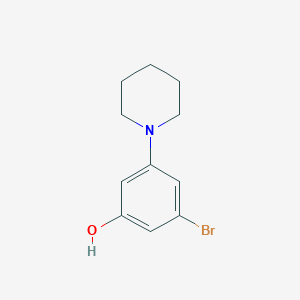

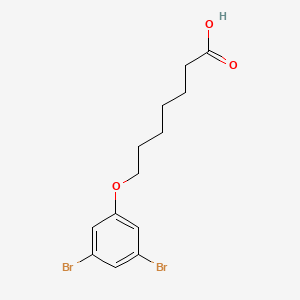
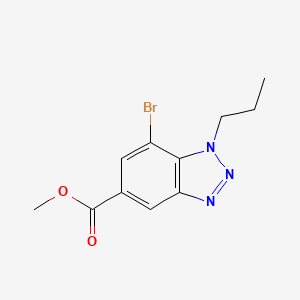

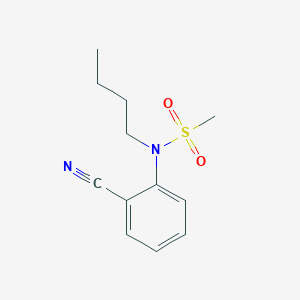
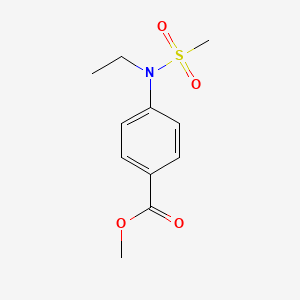
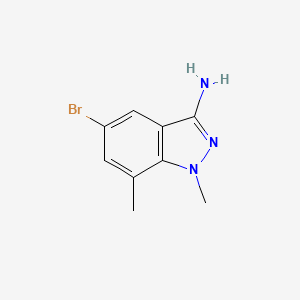


![5,6-Dibromothieno[2,3-d]pyrimidine](/img/structure/B3060157.png)
